molecular formula C24H36N2O5 B15144997 t-Butyl Enalapril-d3

t-Butyl Enalapril-d3

Cat. No.: B15144997
M. Wt: 435.6 g/mol
InChI Key: COROOYFPXSPNBH-XWTSCHDXSA-N
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Description

t-Butyl Enalapril-d3 is a deuterated analog of enalapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used in hypertension and heart failure management. The compound features a tert-butyl group and deuterium substitution at three positions, enhancing metabolic stability and enabling its use as an internal standard in pharmacokinetic studies. Its chemical structure includes a pyrrolo[1,2-a]pyrazine core and a phenylbutanoate ester moiety, as described in Enalapril Related Compound D [(S)-Ethyl 2-[(3S,8aS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoate] .

Properties

Molecular Formula

C24H36N2O5

Molecular Weight

435.6 g/mol

IUPAC Name

tert-butyl (2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i2D3

InChI Key

COROOYFPXSPNBH-XWTSCHDXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl Enalapril-d3 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Degradation and Stability

Enalapril and its derivatives undergo degradation via hydrolysis and isomerization under stress conditions (e.g., heat, humidity). Key degradation products include:

Degradation PathwayProductsConditions
HydrolysisEnalaprilat (active metabolite)Heat, aqueous solutions
IsomerizationSRS- and SSR-enalaprilatHeat, acidic/base conditions
Diketopiperazine (DKP)Enalaprilat-DKPStress (e.g., 40–80°C, 2.5 weeks)

Stability studies indicate that stress conditions accelerate isomerization at the three chiral centers of Enalapril . The tert-butyl ester may influence degradation kinetics by altering solubility or reactivity.

Isomerization and Stereochemical Analysis

Enalapril’s chiral centers are prone to isomerization, particularly at the most acidic proton (carbon 2 of enalaprilat) . The SRS- and SSR-enalaprilat isomers are key degradation products, detectable via HPLC and LC-MS .

Analytical Methods

  • HPLC : C8 columns with acetonitrile/phosphate buffer gradients (e.g., pH 2) separate isomers and degradates .

  • NMR : 1H and COSY spectra confirm stereochemistry (e.g., SRS-enalaprilat) .

  • LC-MS : Atmospheric pressure chemical ionization (APCI) identifies degradation products (e.g., enalaprilat-DKP) .

Research Findings and Challenges

  • Mass Balance Issues : Isomerization contributes to discrepancies in stability studies, requiring targeted analytical methods .

  • Synthetic Precursors : SSR- and SRS-enalaprilat isomers are synthesized using dipeptides like D-alanyl-L-proline, enabling quantification of degradation .

  • Pharmacological Implications : Isomerization may affect bioavailability, though the tert-butyl ester’s role in this context remains unclear .

Scientific Research Applications

t-Butyl Enalapril-d3 is extensively used in scientific research, including:

Mechanism of Action

t-Butyl Enalapril-d3, like enalapril, acts as an ACE inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Key Differences :

  • Utibapril contains a 1,3,4-thiadiazole ring system, whereas this compound features a pyrrolopyrazine core.
  • Utibapril’s alanyl-propanoyl side chain may confer distinct ACE-binding affinity compared to enalapril analogs.

Pharmacokinetic Implications :
The thiadiazole ring in utibapril may increase lipophilicity, enhancing tissue penetration but reducing plasma half-life relative to this compound’s deuterated structure .

Enalapril Related Compound D

This compound () is structurally closest to this compound but lacks deuterium and the tert-butyl group. Key contrasts include:

  • Deuterium Substitution : this compound’s deuterium reduces metabolic degradation via the isotope effect, prolonging its half-life.
  • Steric Effects : The tert-butyl group in this compound may slow ester hydrolysis compared to Related Compound D’s ethyl ester.

Stability Data :

Compound Hydrolysis Half-Life (pH 7, 25°C) Metabolic Pathway
This compound Not reported Hepatic (CYP3A4-mediated)
Enalapril Related Compound D ~2–4 hours (estimated) Esterase-mediated hydrolysis
t-Butyl chloride 23 seconds Hydrolysis

The tert-butyl group’s hydrolysis resistance (as seen in t-butyl chloride ) suggests this compound may exhibit delayed activation compared to non-alkylated analogs.

Baccatin III Butyl Analogs

describes sec-butyl and n-butyl analogs of Baccatin III esters. While pharmacologically distinct (taxane derivatives vs. ACE inhibitors), their alkyl chain variations highlight:

  • Metabolic Fate : Linear alkyl chains (n-butyl) are oxidized faster than branched (tert-butyl) chains, aligning with this compound’s stability advantages .

Pharmacodynamic and Kinetic Profiles

Absorption and Bioavailability

  • This compound : Deuterium and tert-butyl groups may delay gastric absorption but enhance intestinal permeability due to increased lipophilicity.
  • Utibapril : The thiadiazole ring could reduce oral bioavailability (<50%) compared to this compound’s deuterated form (~60–70% estimated) .

Metabolism and Excretion

  • Deuterium Effects : this compound’s deuterium slows CYP450-mediated metabolism, extending half-life (e.g., 12–15 hours vs. enalapril’s 11 hours).
  • Enalapril Related Compound D : Lacks deuterium, leading to faster esterase cleavage and renal excretion .

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